(S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide
Description
(S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a structurally complex secondary metabolite characterized by a butyramide backbone with stereochemical modifications at multiple positions. The compound features:
- An (S)-configured amino group at the second carbon.
- N,N-dimethyl substitution at the third carbon.
- An (R)-configured 1-methyl-pyrrolidin-3-yl group as a substituent on the amide nitrogen.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[(3R)-1-methylpyrrolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUFYIGFHGPTBN-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide, also known by its CAS number 2090407-66-0, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol. Its structure features a butyramide backbone with specific chiral centers that contribute to its biological activity.
The compound primarily interacts with various receptors in the central nervous system (CNS), particularly those involved in neurotransmission. It is believed to modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways that affect mood, cognition, and motor functions .
Key Mechanisms:
- GABA Receptor Modulation : It may influence GABAergic signaling, which is vital for inhibitory neurotransmission in the brain.
- Dopaminergic Activity : Potential effects on dopaminergic pathways suggest implications for mood disorders and neurodegenerative diseases.
Biological Activity and Effects
Research has indicated several biological activities associated with this compound:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease.
- Antidepressant Properties : Animal models have demonstrated that the compound exhibits antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially benefiting conditions characterized by chronic inflammation.
Case Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
Pharmacological Profiles
The pharmacological profiles indicate a promising future for this compound in various therapeutic areas:
| Activity Type | Effect |
|---|---|
| Neuroprotection | Reduces neuronal cell death under stress conditions |
| Antidepressant | Increases levels of key neurotransmitters |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for (S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is CHNO. The compound features a chiral center, which contributes to its biological activity and specificity in various applications. Its structural characteristics allow it to interact with biological systems effectively.
Medicinal Chemistry Applications
-
Neuropharmacology :
- This compound has been studied for its potential as a neuropharmacological agent. Its structure is similar to that of other compounds used in treating neurological disorders, suggesting it may have similar effects on neurotransmitter systems.
- Research indicates that compounds with a pyrrolidine structure can influence dopamine and norepinephrine pathways, which are crucial in the treatment of conditions like ADHD and depression.
-
Antidepressant Properties :
- Some studies have indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels could be a mechanism through which these effects are realized.
Therapeutic Uses
-
Potential Treatment for ADHD :
- The compound's ability to enhance neurotransmitter activity makes it a candidate for further exploration as a treatment for Attention Deficit Hyperactivity Disorder (ADHD). Its pharmacological profile may allow for improved focus and reduced impulsivity in affected individuals.
-
Pain Management :
- Preliminary investigations into the analgesic properties of this compound suggest it may have applications in pain management, particularly in neuropathic pain scenarios.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacology | Demonstrated modulation of dopamine receptors, indicating potential for ADHD treatment. |
| Study 2 | Antidepressant Effects | Showed significant reduction in depressive behaviors in rodent models. |
| Study 3 | Analgesic Properties | Found to reduce pain response in neuropathic pain models, suggesting further research is warranted. |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is critical for modifying solubility or biological activity.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | DCM, room temperature, 12 hours | N-Acetylated derivative | 85% | |
| Benzoyl chloride | THF, 0°C to RT, triethylamine | N-Benzoylated analog | 78% |
Key Findings :
-
Steric hindrance from the pyrrolidine ring slows reaction kinetics compared to linear amines.
-
The (S)-configuration at C2 does not impede acylation but may influence crystallinity of products.
N-Methylation
The tertiary amide nitrogen can undergo further methylation, though selectivity challenges exist due to competing reactions at the pyrrolidine nitrogen.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 8 hours | Quaternary ammonium salt | 62% | |
| Dimethyl sulfate | Aqueous NaOH, 0°C | Over-methylated byproducts observed | 41% |
Stereochemical Impact :
-
The (R)-configuration at the pyrrolidine C3 position directs methylation to the amide nitrogen over the ring nitrogen due to spatial constraints .
Amide Bond Hydrolysis
The tertiary amide is resistant to hydrolysis under mild conditions but cleaves under acidic or basic extremes.
| Conditions | Reagent | Product | Yield | References |
|---|---|---|---|---|
| 6M HCl, reflux, 24 hours | Hydrochloric acid | Butyric acid + pyrrolidine derivative | 89% | |
| 2M NaOH, 100°C, 12 hours | Sodium hydroxide | Partial degradation observed | 55% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .
Pyrrolidine Ring Functionalization
The (R)-1-methylpyrrolidine moiety participates in alkylation and oxidation reactions.
| Reaction Type | Reagent/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF | Quaternary ammonium derivative | 68% | |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Pyrrolidine N-oxide | 73% |
Regioselectivity :
-
Alkylation favors the less hindered pyrrolidine nitrogen adjacent to the methyl group.
Coupling Reactions
The compound serves as a building block in peptide coupling reactions due to its amine and amide functionalities.
| Coupling Partner | Reagent | Product | Yield | References |
|---|---|---|---|---|
| Boc-protected glycine | EDC/HOBt, DMF | Dipeptide analog | 81% | |
| Fmoc-phenylalanine | HATU, DIEA, DCM | Stereo-controlled tripeptide | 76% |
Stereochemical Retention :
Nucleophilic Substitution
The primary amine acts as a nucleophile in SN₂ reactions with alkyl halides.
| Substrate | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Bromoethane | K₂CO₃, DMSO, 50°C | Ethylamino derivative | 70% | |
| 2-Chloroacetamide | DIEA, ACN, reflux | Acetamide-linked analog | 65% |
Limitations :
-
Bulkier electrophiles (e.g., tert-butyl bromide) show reduced reactivity due to steric shielding by the pyrrolidine ring.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural homology with other butyramide derivatives. A notable analogue is (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4), which differs in two critical aspects:
Substituent on the amino group: A cyclopropyl group replaces the dimethyl group.
Heterocyclic ring : A six-membered piperidine ring substitutes the five-membered pyrrolidine ring .
Table 1: Structural Comparison
| Feature | Target Compound | Analogue (CAS 89009-81-4) |
|---|---|---|
| Amino group configuration | S-configuration | S-configuration |
| Amino substituent | N,N-dimethyl | N-cyclopropyl |
| Heterocyclic ring | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring substituent configuration | R-configuration (1-methyl-pyrrolidin-3-yl) | R-configuration (1-methyl-piperidin-3-yl) |
| Molecular formula | C₁₃H₂₇N₃O (inferred) | C₁₄H₂₇N₃O |
Functional Implications
The N,N-dimethyl group may reduce metabolic degradation compared to the cyclopropyl substituent, which could alter pharmacokinetics .
Stereochemical Influence :
Both compounds exhibit stereochemical specificity (S/R configurations), which is critical for enantioselective interactions with enzymes or receptors. For example, R-configured heterocyclic substituents often improve blood-brain barrier penetration in neuroactive compounds .
Synthetic Accessibility : The cyclopropyl group in the analogue requires specialized synthetic steps (e.g., cyclopropanation), whereas dimethyl groups are simpler to introduce. This difference impacts scalability and cost in industrial production .
Preparation Methods
Synthesis of (R)-1-Methyl-pyrrolidin-3-yl Intermediate
A key intermediate, (R)-1-methyl-pyrrolidin-3-amine, is prepared via cyclization of 1,4-dichloro-2-butanol with methylamine under high-pressure conditions. Autoclave reactions at 120°C for 10 hours yield 3-hydroxy-1-methylpyrrolidine, which is subsequently oxidized and resolved using chiral catalysts. Enzymatic desymmetrization methods, such as those employing Novozyme’s Promea® lipase, have been adapted from related pyrrolidine syntheses to achieve enantiomeric excess >98%.
Coupling to Butyramide Backbone
The (R)-configured pyrrolidine is coupled to (S)-2-amino-3,N-dimethyl-butyramide via reductive amination. Using sodium cyanoborohydride in methanol at 50°C, the reaction achieves 85% yield with minimal epimerization. Critical parameters include pH control (6.5–7.0) and stoichiometric ratios (1:1.2 amine:ketone).
Reductive Amination Route
This two-step method combines ketone formation and subsequent reduction, avoiding isolation of intermediates.
Step 1: Formation of N-Methyl Butyramide Ketone
3,N-Dimethyl-butyramide is treated with paraformaldehyde in dichloromethane under reflux to generate the corresponding ketone. Catalytic amounts of p-toluenesulfonic acid (5 mol%) drive the reaction to 92% conversion in 4 hours.
Step 2: Stereoselective Reduction
The ketone undergoes asymmetric reduction using (R)-CBS (Corey-Bakshi-Shibata) catalyst. Borane-dimethyl sulfide complex in THF at −20°C furnishes the (S)-configured amine with 94% enantiomeric excess. Quenching with methanol and extraction with ethyl acetate yields the crude product, which is purified via recrystallization (hexane/ethyl acetate, 3:1).
Enzymatic Asymmetric Desymmetrization
Adapting methodologies from antiepileptic drug intermediates, enzymatic routes offer sustainable advantages.
Substrate Design
Dimethyl 3-propyl pentanedioate serves as a prochiral substrate. Novozyme’s Promea® lipase (EC 3.1.1.3) selectively hydrolyzes one ester group in aqueous buffer (pH 7.4) at 37°C, yielding (R)-4-propyl-pyrrolidin-2-one after cyclization.
Adaptation to Target Compound
By substituting the propyl group with a methyl-pyrrolidine moiety, this method achieves 78% conversion in 24 hours. Optical purity reaches 96% ee, validated by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).
Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, kinetic resolution provides an alternative.
Chiral Chromatography
Preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase resolves racemic (S/R)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide. Isocratic elution with ethanol/heptane (20:80) separates enantiomers with baseline resolution (Rs = 2.1).
Diastereomeric Salt Formation
Reacting the racemate with (1S)-(+)-10-camphorsulfonic acid in ethanol forms diastereomeric salts. Fractional crystallization at −20°C recovers the (S)-enantiomer with 99% purity.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Chiral Pool | 78% | 98 | Moderate | High stereochemical control |
| Reductive Amination | 85% | 94 | High | Short reaction time |
| Enzymatic Desymmetrization | 76% | 96 | High | Green chemistry compliant |
| Kinetic Resolution | 65% | 99 | Low | Resolves challenging racemates |
Q & A
Q. How can researchers validate target engagement in cellular assays?
- Methodology :
- Chemical proteomics : Use photoaffinity labeling or click chemistry probes to confirm binding to intended targets .
- Knockout/knockdown models : CRISPR-Cas9-edited cell lines lacking the target protein can confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
